molecular formula C15H15N3O4 B8472544 2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione

2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione

Cat. No.: B8472544
M. Wt: 301.30 g/mol
InChI Key: LQORWYUKHRPZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione typically involves the formation of the triazole ring followed by its attachment to the benzyl group and subsequent incorporation into the dioxane-dione structure. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione stands out due to its unique dioxane-dione structure, which can impart additional stability and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and industrial synthesis .

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C15H15N3O4/c1-15(2)21-13(19)12(14(20)22-15)7-10-3-5-11(6-4-10)18-9-16-8-17-18/h3-6,8-9,12H,7H2,1-2H3

InChI Key

LQORWYUKHRPZJK-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)N3C=NC=N3)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

L-Proline (1.81 g, 15.6 mmol) was added to a stirring, heterogeneous mixture of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (13.5 g, 78.0 mmol, Intermediate 45, step a) and 2,2-dimethyl-1,3-dioxane-4,6-dione (11.2 g, 78.0 mmol) in ethanol (520 mL) at 23° C. After 1.5 hours, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (19.7 g, 78.0 mmol) was added in one portion. After 16 hours, the ethanol was removed by rotary evaporation at 35° C. to afford a yellow solid. Isopropanol (300 mL) was added and the heterogeneous mixture was stirred for 10 minutes at 23° C. The mixture was filtered and the filter cake was washed with isopropanol (150 mL). The solids were collected and dried under vacuum to provide the titled compound as a white solid.
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1.81 g
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[Compound]
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Intermediate 45
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11.2 g
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520 mL
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300 mL
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Synthesis routes and methods II

Procedure details

L-Proline (1.81 g, 15.6 mmol) was added to a stirring, heterogeneous mixture of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (13.5 g, 78.0 mmol, Intermediate 82: step a) and 2,2-dimethyl-1,3-dioxane-4,6-dione (11.2 g, 78.0 mmol) in ethanol (520 mL) at 23° C. After 1.5 hours, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (19.7 g, 78.0 mmol) was added in one portion. After 16 hours, the ethanol was removed by rotary evaporation at 35° C. to afford a yellow solid. Isopropanol (300 mL) was added and the heterogeneous mixture was stirred for 10 minutes at 23° C. The mixture was filtered and the filter cake was washed with isopropanol (150 mL). The solids were collected and dried under vacuum to provide the titled compound as a white solid.
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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11.2 g
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reactant
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19.7 g
Type
reactant
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520 mL
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solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

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